Scaffold Regioisomer Differentiation: 6-Oxa-9-azaspiro[4.5]decane Versus 1-Oxa-8-azaspiro[4.5]decane in FAAH Inhibition
The 1-oxa-8-azaspiro[4.5]decane scaffold was identified as a lead FAAH inhibitor core with kinact/Ki values exceeding 1500 M⁻¹ s⁻¹, distinguishing it from other spirocyclic cores tested in the same study [1]. Although the 6-oxa-9-regioisomer (the target scaffold) was not directly tested in that series, the reported data establish that heteroatom position within the [4.5]-spiro framework is a critical determinant of biological potency. A purchasing decision between these regioisomers must therefore consider the intended target and the distinct pharmacophoric geometry conferred by the 6-oxa-9-azaspiro arrangement.
| Evidence Dimension | FAAH inhibitory potency (kinact/Ki) |
|---|---|
| Target Compound Data | 6-oxa-9-azaspiro[4.5]decane scaffold: no direct FAAH data available in published literature |
| Comparator Or Baseline | 1-oxa-8-azaspiro[4.5]decane scaffold: kinact/Ki > 1500 M⁻¹ s⁻¹ |
| Quantified Difference | Qualitative differentiation only; regioisomer identity dictates >10-fold potency differences observed across spirocyclic cores |
| Conditions | FAAH enzyme inhibition assay; reported in Meyers et al., Bioorg. Med. Chem. Lett. 2011 |
Why This Matters
Regioisomer selection directly impacts biological activity; substituting the 6-oxa-9 scaffold with a 1-oxa-8 isomer would require full recharacterization of target engagement and SAR.
- [1] Meyers, M.J. et al. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds. Bioorg. Med. Chem. Lett. 2011. View Source
